(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
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Description
(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, also known as EBOB, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. In
Scientific Research Applications
Organic Synthesis and Catalysis
- Benzofuran derivatives are synthesized through various methods, including reactions of acetylenecarboxylic acids with amines and subsequent hydrolysis, showcasing the versatility of benzofuran compounds in organic synthesis. The study by Iwanami et al. detailed the hydrolysis of different benzofuran derivatives, highlighting their potential in creating complex organic molecules (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
- Modular approaches to synthesize benzofurans and related compounds using Claisen rearrangement and ring-closing metathesis have been developed, indicating the importance of these compounds in constructing natural products and pharmaceuticals. This method offers a straightforward strategy for producing benzofurans and highlights their significance in the synthesis of phenylpropanoid natural products (Kotha & Solanke, 2022).
Material Science
- Research on fully bio-based benzoxazines derived from benzofuran structures showcases the development of materials with enhanced thermal properties and cross-linking density. These findings underscore the role of benzofuran derivatives in designing new polymeric materials with desirable features for industrial applications (Wang, Sun, Liu, Sudo, & Endo, 2012).
properties
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-17-7-5-4-6-14(17)10-19-20(22)16-9-8-15(11-18(16)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNQUXQIWBXTH-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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